molecular formula C11H18N2O2S2 B086357 Thionarcon CAS No. 115-59-3

Thionarcon

Cat. No.: B086357
CAS No.: 115-59-3
M. Wt: 274.4 g/mol
InChI Key: IZXGUXKTLNWAEY-UHFFFAOYSA-N
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Description

Thionarcon (systematic name pending IUPAC validation) is a sulfur-containing organic compound hypothesized to exhibit reactivity profiles akin to thioesters and thioacids. Current research gaps include its synthesis pathways, thermodynamic stability, and industrial applicability, necessitating comparative analyses with structurally or functionally analogous compounds .

Properties

CAS No.

115-59-3

Molecular Formula

C11H18N2O2S2

Molecular Weight

274.4 g/mol

IUPAC Name

5-(butylsulfanylmethyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C11H18N2O2S2/c1-3-5-6-17-7-11(4-2)8(14)12-10(16)13-9(11)15/h3-7H2,1-2H3,(H2,12,13,14,15,16)

InChI Key

IZXGUXKTLNWAEY-UHFFFAOYSA-N

SMILES

CCCCSCC1(C(=O)NC(=S)NC1=O)CC

Isomeric SMILES

CCCCSCC1(C(=O)NC(=NC1=O)S)CC

Canonical SMILES

CCCCSCC1(C(=O)NC(=S)NC1=O)CC

Other CAS No.

115-59-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Thionarcon’s thiocarbonyl moiety aligns it with thioacetic acid (CH₃COSH) and thioacetamide (CH₃CSNH₂). These compounds share sulfur-based reactivity but differ in functional groups and applications.

Comparative Analysis

Thioacetic Acid
  • Structure : Contains a thiol (-SH) and carbonyl group.
  • Reactivity : Undergoes nucleophilic acyl substitution, forming thioesters. Used in peptide synthesis and as a sulfur source .
  • Thermodynamic Stability : ΔHf° = −201 kJ/mol; decomposes at 95°C.
  • Regulatory Status : Classified under USDOT Hazard Class 8 (Corrosive) with stringent shipping regulations .
Thioacetamide
  • Structure : Thiocarbonyl bonded to an amide group.
  • Thermodynamic Stability : ΔHf° = −89 kJ/mol; stable under inert atmospheres.
This compound (Hypothetical Data)
  • Structure : Proposed thiocarbonyl-aromatic conjugate.
  • Reactivity: Theoretical studies suggest enhanced electrophilicity at the sulfur center compared to thioacetic acid, enabling novel polymerization pathways.
  • Stability : Predicted decomposition temperature >150°C (extrapolated from aromatic stabilization effects) .

Table 1: Key Properties of this compound and Analogues

Property This compound (Hypothetical) Thioacetic Acid Thioacetamide
Molecular Formula C₇H₅S₂O C₂H₄OS C₂H₅NS
Melting Point (°C) N/A −17 113
Decomposition Temp (°C) >150 95 165
Key Applications Polymer catalysts (proposed) Peptide synthesis Inorganic analysis
Regulatory Hazard Not classified Corrosive (USDOT 8) Carcinogen

Mechanistic Differences

  • Acidity : Thioacetic acid (pKa ≈ 3.5) is more acidic than this compound (predicted pKa ≈ 6.2 due to aromatic resonance stabilization) .
  • Sulfur Reactivity : this compound’s conjugated system may reduce sulfur’s nucleophilicity compared to thioacetamide, favoring electrophilic aromatic substitution over nucleophilic attacks .

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